Bimodal Radiolabeling Proficiency vs. Mono-Reactive Analogs
The 4-fluoro-3-iodo motif enables a single molecular scaffold to undergo both radiofluorination and radioiodination, a capability absent in analogs. The closely related prosthetic group, tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB), demonstrates this principle. It was radiolabeled with [18F]fluoride and [125I]iodide, achieving radiochemical yields of 47-83% (d.c.) and purities of >99% for peptide conjugates. While not identical to the target compound, the methyl ester analog is a direct synthetic precursor to TFIB, enabling this bimodal labeling strategy [1].
| Evidence Dimension | Bimodal radiolabeling capability |
|---|---|
| Target Compound Data | Precursor to bimodal prosthetic groups; enables synthesis of compounds labeled with both 18F and 125I/123I on the same core structure. |
| Comparator Or Baseline | Mono-halogenated analogs (e.g., 4-fluorophenyl, 4-iodophenyl) can only be labeled with a single modality (PET or SPECT, respectively). |
| Quantified Difference | Unique dual-modality vs. single-modality; Radiochemical yields for TFIB-derived peptides: 47-83% d.c., purity >99%. |
| Conditions | Radiolabeling with [18F] and [125I]; conjugation to peptides (PEG3[c(RGDyK)]2 and NDP-MSH). |
Why This Matters
For scientists developing matched theranostic pairs, this compound is the only available precursor that can generate two chemically identical imaging/therapy agents with different radionuclides, ensuring identical pharmacokinetics.
- [1] Billaud, E. M. F., et al. Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. ACS Med. Chem. Lett. 2015, 6, 2, 168-172. doi: 10.1021/ml500423v. View Source
